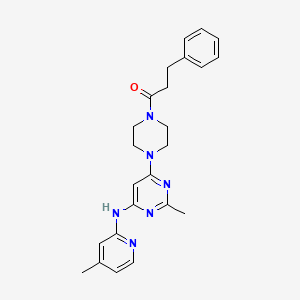
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research findings.
Chemical Structure
The molecular formula of the compound is C20H25N5 with a molecular weight of approximately 337.45 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a phenylpropane component, which contribute to its biological activities.
Research indicates that compounds similar to This compound often act as inhibitors of critical enzymes involved in cellular processes. For instance, many pyrimidine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells by depleting nucleotide pools necessary for DNA synthesis and repair .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. A notable study demonstrated that DHODH inhibitors induce cell cycle arrest in the S-phase, effectively halting the growth of various cancer cell lines . The compound's structural features suggest it may exhibit similar properties.
Table 1: Summary of Anticancer Activity
| Compound Name | Target Enzyme | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| Compound A | DHODH | 0.391 | HCT116 |
| Compound B | DHODH | 7.55 | MIA PaCa-2 |
| Target Compound | DHODH | TBD | TBD |
Neuroprotective Effects
Aside from anticancer properties, derivatives containing piperazine and pyrimidine rings have been investigated for neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study involving a series of pyrimidine derivatives found that certain modifications enhanced their inhibitory effects on cancer cell lines such as HCT116 and MIA PaCa-2. The modifications included variations in the substitution patterns on the pyrimidine and piperazine rings.
- Neuroprotective Activity : Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced cell death and improved survival rates in neuron-like cells exposed to harmful conditions.
属性
IUPAC Name |
1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVXTHVTHRAABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














